2,4-Dichloro-5-(difluoromethyl)thiazole
Overview
Description
2,4-Dichloro-5-(difluoromethyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure.
Mechanism of Action
Target of Action
Thiazoles, the class of compounds to which it belongs, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on their structure and the nature of the substituents . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(difluoromethyl)thiazole typically involves the chlorination of thiazole derivatives. One common method includes the reaction of 2,4-dichlorothiazole with difluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-(difluoromethyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, although these reactions are less common and typically require specific catalysts and conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, bases such as potassium carbonate, and solvents like DMF or acetonitrile.
Oxidation/Reduction: Catalysts such as palladium on carbon (Pd/C) for reduction, and oxidizing agents like hydrogen peroxide for oxidation.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted thiazoles with different functional groups.
Oxidation/Reduction Products: These reactions can lead to the formation of thiazole derivatives with altered oxidation states.
Scientific Research Applications
2,4-Dichloro-5-(difluoromethyl)thiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,4-Dichloro-5-(trifluoromethyl)thiazole: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2,4-Dichloro-5-(methyl)thiazole: Contains a methyl group instead of a difluoromethyl group.
Uniqueness: 2,4-Dichloro-5-(difluoromethyl)thiazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .
Properties
IUPAC Name |
2,4-dichloro-5-(difluoromethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2F2NS/c5-2-1(3(7)8)10-4(6)9-2/h3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNCFMVAGOFKJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)Cl)Cl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2F2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546391 | |
Record name | 2,4-Dichloro-5-(difluoromethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40546391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105315-43-3 | |
Record name | 2,4-Dichloro-5-(difluoromethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40546391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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